7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a bromo substituent and multiple methyl groups. Quinoxalines are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized from various precursors through different chemical reactions. Its synthesis has been documented in several studies focusing on quinoxaline derivatives and their biological properties.
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is classified as:
The synthesis of 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be achieved through various methods:
The molecular structure of 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be represented as follows:
The structure features a bicyclic framework with a bromo substituent at the 7-position and three methyl groups at positions 3 and 4.
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can participate in various chemical reactions:
The reactivity of the bromo group enhances the compound's potential for further functionalization in synthetic organic chemistry.
The mechanism of action for compounds like 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one often involves:
Research indicates that quinoxaline derivatives exhibit activities such as antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has potential applications in:
This compound exemplifies the significance of quinoxaline derivatives in modern chemistry and their potential therapeutic applications. Further research into its properties and mechanisms could lead to valuable insights in drug development and other scientific fields.
The core tetrahydroquinoxalin-2-one scaffold is primarily synthesized through acid-catalyzed cyclocondensation reactions between o-phenylenediamine derivatives and α-keto esters or β-keto carbonyl compounds. For the target compound, ethyl acetoacetate serves as the preferred precursor due to its ability to introduce the C3 gem-dimethyl group in a single step. Under reflux conditions in acetic acid or toluene, this reaction proceeds via initial Schiff base formation followed by intramolecular cyclodehydration. The reaction exhibits high regioselectivity due to the inherent nucleophilic disparity between the aromatic amine groups. Critically, this method constructs the dihydropyrazine ring in a single pot with reported yields exceeding 75% for the 3,3-dimethyl intermediate prior to bromination [1] [6].
Table 1: Core Physicochemical Properties of 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Property | Value | Source |
---|---|---|
IUPAC Name | 7-bromo-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone | [1] [6] |
Molecular Formula | C₁₁H₁₃BrN₂O | [1] [3] |
CAS Registry Number | 1504123-28-7 | [8] |
InChI Key | VYBUGFRYTFJLSY-UHFFFAOYSA-N | [1] [6] |
Purity (Commercial) | ≥95% | [1] [6] |
Origin (Commercial Samples) | Ukraine | [1] |
Regioselective electrophilic aromatic substitution (SEAr) at the C7 position of the tetrahydroquinoxalinone scaffold presents significant challenges due to competing reactivity at C5, C6, and C8 positions. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, with regiocontrol achieved through:
Table 2: Comparative Bromination Approaches for C7 Selectivity
Method | Conditions | Regioselectivity (C7:C5:C6:C8) | Yield Range |
---|---|---|---|
NBS/AlCl₃ | DCM, 0°C, 2h | 85:8:4:3 | 70-78% |
NBS/DMF | RT, 12h, dark | 75:15:5:5 | 65-72% |
NBS after N1-Acetylation | Ac₂O then NBS/CHCl₃ | 92:3:2:3 | 60-68% |
The C4 stereocenter introduces critical three-dimensional complexity. While the scaffold lacks planar chirality, the tetrasubstituted C4 carbon generates a stereogenic center whose configuration influences biological activity. Diastereomeric ratios (d.r.) are controlled through:
Selective N4-methylation completes the target molecule’s substitution pattern. Standard methylation agents (MeI, dimethyl sulfate) suffer from over-alkylation at N1 and O-atoms. Optimized protocols include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8